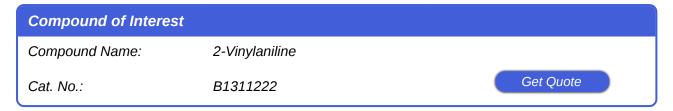


2-Vinylaniline: A Comprehensive Technical Guide on its Theoretical and Experimental Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Vinylaniline, also known as 2-aminostyrene, is a versatile organic compound that serves as a crucial building block in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Its unique structure, featuring both a primary amine and a vinyl group on an aromatic ring, allows for diverse chemical transformations, making it a molecule of significant interest in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive overview of the theoretical and experimental properties of **2-vinylaniline**, offering valuable insights for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Properties: A Comparative Analysis

A thorough understanding of both the theoretical and experimental properties of **2-vinylaniline** is essential for its effective application. The following sections and tables summarize key data, offering a comparative perspective.

Table 1: Physical and Chemical Properties of 2-Vinylaniline



Property	Theoretical Value	Experimental Value
Molecular Formula	СвНэN	C ₈ H ₉ N[1]
Molecular Weight	119.16 g/mol	119.16 g/mol [1]
Boiling Point	-	219.5 °C at 760 mmHg[1]
Density	-	1.0181 g/cm ³ [1]
Refractive Index	-	1.6124
LogP	1.9118 - 2.49300	-
Topological Polar Surface Area (TPSA)	26.02 Ų	-
Hydrogen Bond Donors	1	-
Hydrogen Bond Acceptors	1	-
Rotatable Bonds	1	-

Table 2: Spectroscopic Data of 2-Vinylaniline



Spectroscopic Technique	Theoretical Data (Predicted)	Experimental Data
¹ H NMR	Predicted shifts for aromatic protons (approx. 6.5-7.5 ppm) and vinyl protons (approx. 5.0-7.0 ppm).	Specific chemical shifts not readily available in the searched literature. However, for the similar compound 4-vinylaniline, the following shifts have been reported in CDCl ₃ : δ 7.28 – 7.19 (m, 2H), 6.67 – 6.60 (m, 3H), 5.56 (d, J = 17.7 Hz, 1H), 5.05 (d, J = 10.9 Hz, 1H), 3.69 (s, 2H).[2]
¹³ C NMR	Predicted shifts for aromatic carbons (approx. 115-150 ppm) and vinyl carbons (approx. 110-140 ppm).	Specific chemical shifts not readily available in the searched literature. For 4-vinylaniline in CDCl ₃ , reported shifts are: δ 146.14, 136.48, 128.28, 127.30, 114.95, 109.96.[2]
IR Spectroscopy	Expected peaks for N-H stretching (approx. 3300-3500 cm ⁻¹), C=C stretching (alkene and aromatic, approx. 1600-1680 cm ⁻¹), and C-N stretching (approx. 1250-1350 cm ⁻¹).	Specific peak values not readily available in the searched literature.
Mass Spectrometry	-	Information on the mass spectrum is available, though specific fragmentation patterns are not detailed in the initial search results.[3]
UV-Vis Spectroscopy	-	Data not readily available in the searched literature.



Experimental Protocols

2-Vinylaniline is a key precursor in the synthesis of various heterocyclic scaffolds, including quinolines and indoles. The following are detailed experimental protocols for representative syntheses.

Protocol 1: Carbocatalytic Cascade Synthesis of Polysubstituted Quinolines

This protocol describes a metal-free method for the synthesis of quinolines from **2-vinylaniline**s and aldehydes using an oxidized active carbon (oAC) catalyst.[4]

Materials:

- 2-Vinylaniline derivative
- Aldehyde derivative
- Oxidized active carbon (oAC)
- Anisole (solvent)
- Oxygen (atmosphere)
- Celite
- Acetone

Procedure:

- To a 10 ml test tube, add the carbon catalyst (17 mg, 100 mg/mmol of aniline) and a magnetic stirrer.
- Add stock solutions of the target aniline (0.17 mmol, 1.15 equiv.), target aldehyde (0.15 mmol, 1 equiv.), and anisole to a final volume of 1.5 ml.
- Replace the atmosphere with oxygen by performing three vacuum/O2 cycles and keep the reaction flask connected to an oxygen balloon.



- Stir the reaction mixture at 140°C for 6 hours.
- Cool the reaction to room temperature.
- Filter the catalyst through Celite and wash thoroughly with acetone (approximately 35 ml).
- Evaporate the solvents from the filtrate using a rotary evaporator.
- Purify the crude product by flash chromatography on a silica gel.

Protocol 2: Synthesis of Indoles from 2-Vinylanilines using PIFA

This protocol outlines a metal-free cyclization of **2-vinylaniline**s to produce indoles using [bis(trifluoroacetoxy)iodo]benzene (PIFA).[2]

Materials:

- 2-Vinylaniline derivative
- [Bis(trifluoroacetoxy)iodo]benzene (PIFA)
- 1,4-Dioxane (solvent)

Procedure:

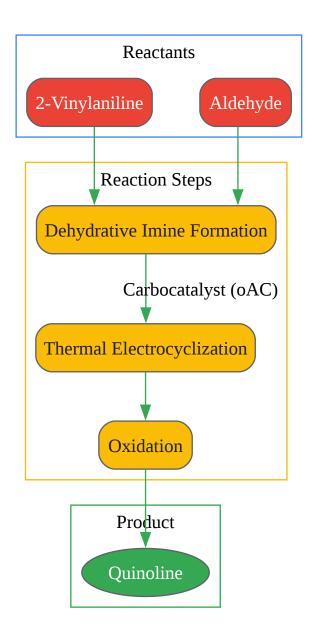
- Dissolve the **2-vinylaniline** derivative in 1,4-dioxane.
- Add PIFA to the solution.
- Stir the reaction mixture under mild conditions until the reaction is complete (monitored by TLC).
- Upon completion, perform a standard aqueous work-up.
- Extract the product with a suitable organic solvent.



- Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Visualizations: Reaction Workflows

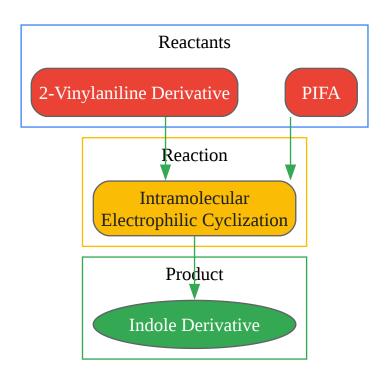
The synthesis of heterocyclic compounds from **2-vinylaniline** often involves multi-step cascade reactions. The following diagrams, generated using the DOT language, illustrate the logical flow of these synthetic pathways.





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Carbocatalytic cascade synthesis of quinolines.



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Synthesis of indoles from 2-vinylanilines with PIFA.

Conclusion

2-Vinylaniline is a molecule of significant synthetic utility, offering access to a diverse range of heterocyclic compounds. This guide has provided a detailed comparison of its theoretical and experimental properties, alongside practical experimental protocols and visual representations of its synthetic applications. While a comprehensive set of experimental spectroscopic data remains to be fully compiled in publicly accessible literature, the information presented here serves as a valuable resource for chemists and researchers. Further computational studies to predict spectral properties and experimental investigations to determine solubility and detailed spectral characteristics would be beneficial to the scientific community. The continued exploration of **2-vinylaniline**'s reactivity will undoubtedly lead to the discovery of novel synthetic methodologies and the development of new molecules with important biological and material properties.



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